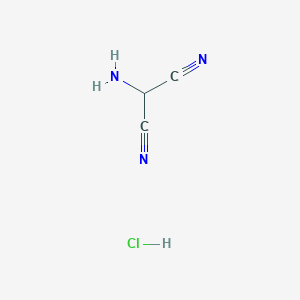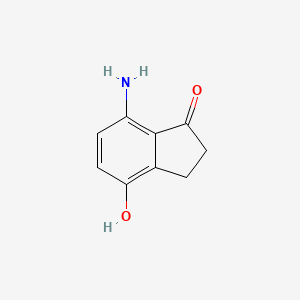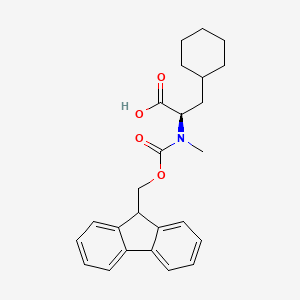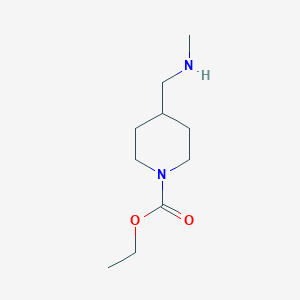![molecular formula C12H22Cl2N2 B3222061 (3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride CAS No. 1211406-00-6](/img/structure/B3222061.png)
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride
概要
説明
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride is a synthetic organic compound with notable properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride involves multi-step reactions. The starting material is typically benzylamine, which undergoes alkylation with methyl(propan-2-yl)amine in the presence of a base such as sodium hydride or potassium tert-butoxide. The intermediate is then treated with methanamine to form the final product. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, enhancing yield and purity. The dihydrochloride form is achieved by dissolving the base compound in hydrochloric acid, followed by crystallization.
化学反応の分析
Types of Reactions
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: : When exposed to oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound forms corresponding amine oxides.
Reduction: : Lithium aluminum hydride or sodium borohydride can reduce it to simpler amines.
Substitution: : The compound readily participates in nucleophilic substitution reactions, forming derivatives with varied functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions often involve maintaining specific pH levels, temperatures, and inert atmospheres to ensure desired reactions and products.
Major Products Formed
Depending on the reaction type, major products include amine oxides from oxidation, simpler amines from reduction, and various substituted derivatives from nucleophilic substitution reactions.
科学的研究の応用
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride is used in several scientific research areas:
Chemistry: : As a precursor for synthesizing more complex organic molecules.
Biology: : In studies of amine-related biochemical pathways.
Medicine: : Investigated for potential therapeutic effects and as a ligand in receptor studies.
Industry: : Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The compound exerts its effects by interacting with specific molecular targets and pathways. It binds to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist in neurotransmitter pathways, influencing biological responses.
類似化合物との比較
Compared to similar compounds, (3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride exhibits unique properties such as enhanced stability and specificity for certain targets. Similar compounds include:
(3-{[Ethyl(propan-2-yl)amino]methyl}phenyl)methanamine
(3-{[Methyl(ethyl)amino]methyl}phenyl)methanamine
(3-{[Methyl(propan-2-yl)amino]ethyl}phenyl)methanamine
Each of these analogs shares structural similarities but differs in side chains, affecting their chemical behavior and applications.
There you have it—a comprehensive overview of this compound. Whether you're diving into synthetic chemistry or exploring its biological implications, this compound offers fascinating possibilities.
特性
IUPAC Name |
N-[[3-(aminomethyl)phenyl]methyl]-N-methylpropan-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.2ClH/c1-10(2)14(3)9-12-6-4-5-11(7-12)8-13;;/h4-7,10H,8-9,13H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZIOAUKVFNRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=CC=CC(=C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B3221980.png)
![5,8-Dibromobenzo[c]phenanthrene](/img/structure/B3221993.png)
![3-(benzenesulfonyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propanamide](/img/structure/B3222000.png)




![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3222030.png)
![5-[(2-aminophenyl)sulfanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3222031.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B3222032.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide](/img/structure/B3222054.png)
![2-((2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B3222062.png)
![3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol](/img/structure/B3222063.png)

